Product packaging for 4-Ethynyl-N-methylaniline(Cat. No.:CAS No. 119754-15-3)

4-Ethynyl-N-methylaniline

Cat. No.: B038160
CAS No.: 119754-15-3
M. Wt: 131.17 g/mol
InChI Key: IKOHNQMAAVLTMH-UHFFFAOYSA-N
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Description

4-Ethynyl-N-methylaniline is a high-value aromatic amine building block specifically engineered for advanced research applications, particularly in the fields of click chemistry and materials science. Its core structure integrates a reactive terminal alkyne group, courtesy of the ethynyl moiety, with a secondary aromatic amine (N-methylaniline), creating a versatile scaffold for covalent conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity profile makes it an indispensable reagent for the synthesis of complex molecular architectures, including conjugated polymers for organic electronics, functionalized surfaces for sensor development, and site-specifically modified bioconjugates for chemical biology and pharmaceutical research. The methyl group on the nitrogen moderates its electronic properties and can influence the compound's solubility and metabolic stability in probe molecules. Researchers utilize this compound to create novel molecular linkers, dendrimers, and metal-organic frameworks (MOFs), leveraging its ability to form rigid, linear connections that are stable under a wide range of conditions. This product is provided as a high-purity solid to ensure reproducibility and optimal performance in sensitive synthetic workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N B038160 4-Ethynyl-N-methylaniline CAS No. 119754-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7,10H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOHNQMAAVLTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556917
Record name 4-Ethynyl-N-methylaniline
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URL https://comptox.epa.gov/dashboard/DTXSID60556917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119754-15-3
Record name 4-Ethynyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Ethynyl N Methylaniline and Analogous Derivatives

Strategies for Introducing the Ethynyl (B1212043) Moiety into Aromatic Systems

The creation of the carbon-carbon bond between the aromatic ring and the ethynyl group is a critical step in the synthesis of 4-ethynyl-N-methylaniline. The Sonogashira cross-coupling reaction is a powerful and widely used method for this transformation.

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the copper co-catalyst. While various palladium sources like Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(PPh₃)₂ can catalyze the reaction, PdCl₂(PPh₃)₂ has been shown to exhibit excellent activity. nih.gov The copper(I) co-catalyst, typically a copper(I) halide such as CuI, plays a crucial role in the catalytic cycle by facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.orgmdpi.com The presence of the copper co-catalyst allows the reaction to proceed under milder conditions. wikipedia.org However, the use of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). washington.edu Consequently, significant research has been directed towards developing copper-free Sonogashira protocols. acs.orgrsc.org

Table 1: Effect of Palladium Precursor on Sonogashira Coupling

Palladium PrecursorActivityReference
Pd(PPh₃)₄Catalyzes the reaction nih.gov
Pd(OAc)₂Catalyzes the reaction nih.gov
PdCl₂(PPh₃)₂High activity nih.gov
Pd₂(DBA)₃Catalyzes the reaction nih.gov

This table is illustrative and based on general findings in Sonogashira catalysis.

The choice of ligand coordinated to the palladium center significantly influences the catalyst's stability and reactivity, thereby affecting the selectivity and yield of the Sonogashira coupling. Electron-rich and sterically bulky phosphine (B1218219) ligands can enhance the rate of the reaction. libretexts.org For instance, bulky phosphine ligands can promote the dissociation of the active palladium catalyst. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, offering good stabilization of the palladium catalyst. libretexts.org The design of ligands that allow for copper-free conditions is a major area of research to avoid the issue of alkyne homocoupling. rsc.org Aminopyrimidine-palladium(II) complexes have shown promise for copper-free Sonogashira couplings in aqueous media. nih.gov

Table 2: Examples of Ligands Used in Sonogashira Coupling

Ligand TypeExampleEffectReference
PhosphineTriphenylphosphineCommon, effective libretexts.org
Bulky PhosphineXPhosFor challenging substrates rsc.org
N-Heterocyclic Carbene (NHC)IPrHigh stability libretexts.org
AminopyrimidineADHPAqueous, copper-free nih.gov

This table provides examples and is not exhaustive.

Traditionally, Sonogashira reactions are carried out in polar aprotic solvents like dimethylformamide (DMF) or in amine bases like triethylamine. beilstein-journals.orgnih.gov However, due to the toxicity and environmental concerns associated with these solvents, there is a growing interest in finding more sustainable alternatives. beilstein-journals.orgnih.gov Research has shown that solvents like γ-valerolactone-based ionic liquids, 2,2,5,5-tetramethyloxolane (TMO), and even water can be effective media for Sonogashira couplings. nih.govrsc.orgrsc.org The use of water as a solvent is particularly attractive from a green chemistry perspective. rsc.org The choice of solvent can also influence the reaction rate and yield, with some studies showing that solvents can act as a base, eliminating the need for an external base. nih.gov

Table 3: Comparison of Solvents for Sonogashira Coupling

SolventSustainabilityCommentsReference
DMFLowCommon, effective but toxic beilstein-journals.orgnih.gov
TriethylamineLowActs as solvent and base unimi.it
TMOHighBio-based, good yields rsc.org
WaterHighGreen solvent, requires suitable catalyst rsc.org

This table highlights the trend towards more sustainable solvent choices.

Routes Involving Trimethylsilylacetylene (B32187) Precursors and Subsequent Deprotection

An alternative and often preferred strategy for introducing a terminal alkyne involves the use of a protected alkyne, most commonly trimethylsilylacetylene (TMSA). scispace.com This approach offers several advantages, including the prevention of alkyne homocoupling. The Sonogashira coupling is first performed with the silyl-protected alkyne and an appropriate aryl halide. The resulting trimethylsilyl-protected aryl alkyne can then be deprotected to yield the terminal alkyne. scispace.com

N-Methylation and Amino Group Functionalization Approaches

The synthesis of this compound requires the methylation of the amino group. This can be performed either before or after the introduction of the ethynyl group. Selective mono-N-methylation of anilines can be challenging due to the potential for over-methylation to form the N,N-dimethylaniline derivative. mit.edu

Various methods for N-methylation have been developed. A classical approach involves the use of alkyl halides, such as methyl iodide. Another common method is reductive amination. More recently, greener methylating agents like dimethyl carbonate have been employed. mit.edu The use of methanol (B129727) as a methylating agent in the presence of a suitable catalyst is also an attractive, atom-economical approach. researchgate.netresearchgate.net

The amino group of ethynylanilines can also be a site for further functionalization. For instance, it can participate in nucleophilic aromatic substitution reactions or be used to construct more complex heterocyclic structures. chemrxiv.org The linear and rigid nature of the ethynylphenyl unit makes these compounds useful building blocks in supramolecular chemistry.

Alkylation Strategies for Secondary Amine Formation: Methyl Iodide-Based Procedures

The direct N-methylation of anilines using methyl iodide is a classical and widely studied transformation in organic chemistry. doubtnut.comoup.com This approach, when applied to 4-ethynylaniline (B84093), aims to introduce a methyl group onto the nitrogen atom to form the desired secondary amine, this compound.

The reaction typically involves the treatment of the primary aniline (B41778) with methyl iodide in the presence of a base. The base plays a crucial role in deprotonating the aniline, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic methyl group of methyl iodide. However, a significant challenge in this direct methylation is controlling the extent of alkylation. The newly formed secondary amine, this compound, can compete with the starting primary amine for the methyl iodide, leading to the formation of the tertiary amine, 4-ethynyl-N,N-dimethylaniline, as an over-alkylated byproduct. doubtnut.com

To favor the formation of the desired N-monomethylated product, reaction conditions must be carefully optimized. This includes the stoichiometry of the reactants, the choice of base, solvent, and reaction temperature. For instance, using an excess of the aniline starting material can statistically favor the methylation of the primary amine over the secondary amine product. doubtnut.com Some procedures report the use of bases like cesium carbonate.

Alternative methylating agents to methyl iodide exist, such as dimethyl sulfate, but these also present challenges in controlling selectivity and can be highly toxic. rsc.org Newer methods utilizing CO2 and H2 with specific catalysts are being explored for N-methylation of anilines to improve selectivity and sustainability. oup.comrsc.org

A study on the methylation of aniline with methyl iodide in the presence of solid inorganic bases in DMF showed that the reaction can proceed, but the yields and product distribution can be highly dependent on the specific base and the substitution pattern on the aniline ring. nih.gov For example, while some anilines could be methylated, others led to the formation of N-formylated byproducts when DMF was used as the solvent. nih.gov

Protective Group Chemistry: Boc-Protection and Deprotection in Amine Synthesis

To circumvent the issue of over-alkylation and enhance the selectivity of N-methylation, a common strategy involves the use of a protecting group for the amine functionality. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group in this context due to its stability under various reaction conditions and its relatively straightforward removal. fishersci.co.uk

The synthesis of this compound via a protection-methylation-deprotection sequence typically involves the following steps:

Boc-Protection of 4-ethynylaniline: The initial step is the protection of the primary amino group of 4-ethynylaniline. This is commonly achieved by reacting 4-ethynylaniline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov This reaction yields N-Boc-4-ethynylaniline, a stable intermediate where the nitrogen atom is less nucleophilic and protected from direct alkylation. nih.govachemblock.com

N-Methylation of the Boc-protected aniline: With the amine protected, the next step would be the introduction of the methyl group. However, direct methylation of the nitrogen within the Boc-carbamate is not the typical approach. Instead, a more controlled method involves the N-methylation of the corresponding acetamide. A highly efficient method involves treating the aniline with acetic anhydride (B1165640) to form the acetamide, followed by N-monomethylation using methyl iodide and a strong base like sodium hydride (NaH) in THF. researchgate.net

Deprotection to yield the final product: The final step is the removal of the protecting group to unveil the desired secondary amine. The Boc group is labile to acidic conditions. fishersci.co.uk Treatment of the N-methylated, Boc-protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an aqueous or organic solvent, efficiently cleaves the Boc group to afford this compound. fishersci.co.ukacsgcipr.org Other methods for Boc deprotection include using solid acid catalysts or thermal conditions, which can offer advantages in terms of work-up and sustainability. rsc.orgacs.org

One-Pot Synthetic Procedures for Enhanced Reaction Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. nih.govresearchgate.net While a specific one-pot procedure for the synthesis of this compound is not extensively detailed in the provided search results, the principles of one-pot synthesis can be applied to the individual steps outlined previously.

For instance, a potential one-pot approach could involve the initial Boc-protection of 4-ethynylaniline, followed by the in-situ methylation of the resulting carbamate (B1207046) anion, and subsequent deprotection by the addition of an acid to the same reaction mixture. However, the compatibility of the reagents and conditions for each step would need to be carefully considered to avoid side reactions.

More complex one-pot sequences have been developed for the synthesis of other substituted anilines and heterocyclic compounds. These often involve a cascade of reactions, such as Michael additions, cyclizations, and reductive aminations, catalyzed by organocatalysts or metal complexes. nih.gov For example, a four-component synthesis of trisubstituted 3-iodoindoles has been reported, which involves an alkynylation, cyclization, iodination, and alkylation sequence in a consecutive manner. bohrium.com Such strategies highlight the potential for developing more efficient, one-pot syntheses for compounds like this compound in the future.

The development of multifunctional catalysts that can promote multiple reaction steps sequentially in a single pot is a key area of research that could enable more efficient syntheses of complex molecules. researchgate.net

Process Chemistry Considerations: Reproducibility and Scalability of Synthetic Pathways

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of several factors to ensure reproducibility, safety, and cost-effectiveness. For the synthesis of this compound, these considerations are paramount.

Reproducibility: Ensuring that a synthetic protocol consistently delivers the desired product in high yield and purity is crucial. This requires a thorough understanding and control of all reaction parameters, including reagent quality, reaction temperature, concentration, and reaction time. For instance, in the alkylation of anilines, inconsistencies in the quality of the base or solvent could lead to variable yields and byproduct formation. Similarly, in multi-step syntheses, the purity of intermediates can significantly impact the outcome of subsequent steps.

Scalability: A scalable process is one that can be efficiently and safely scaled up to produce larger quantities of the target compound. Challenges in scalability often arise from issues such as heat transfer, mixing, and reagent handling. For example, highly exothermic reactions that are manageable on a small scale may become hazardous on a larger scale if not properly controlled.

The choice of reagents and synthetic route also has a significant impact on scalability. For instance, the use of highly toxic or odorous reagents like methyl iodide or certain sulfur-containing compounds can pose significant challenges for industrial-scale operations due to safety and environmental concerns. google.com The development of routes that utilize less hazardous reagents and milder reaction conditions is therefore highly desirable. researchgate.net

Furthermore, purification methods must also be scalable. While column chromatography is a common purification technique in the laboratory, it is often impractical and costly for large-scale production. Therefore, developing processes that yield products of sufficient purity to be isolated by crystallization or distillation is a key objective in process chemistry.

The development of robust and scalable synthetic routes often involves detailed studies to optimize reaction conditions, identify and control potential impurities, and establish safe operating procedures. researchgate.net

Advanced Chemical Reactivity and Transformative Studies of 4 Ethynyl N Methylaniline

Reactivity of the Terminal Ethynyl (B1212043) Functional Group

The terminal alkyne is the most prominent site for chemical modifications, participating readily in reactions that extend the molecule's carbon framework and introduce new functional groups.

Carbon-Carbon Bond Forming Reactions

The electron-rich nature of the terminal alkyne, enhanced by the electron-donating N-methylamino group, makes it an excellent substrate for various carbon-carbon bond-forming reactions.

The Sonogashira-Hagihara coupling is a cornerstone reaction for 4-ethynyl-N-methylaniline and its analogues, enabling the synthesis of extended π-conjugated systems. washington.eduorganic-chemistry.orgwikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction pairs the terminal alkyne with aryl or vinyl halides. The presence of the electron-donating N-methylamino group enhances the reactivity of the alkyne.

Research has demonstrated the coupling of the closely related 4-ethynyl-N,N-dimethylaniline with various partners. For instance, its reaction with 3-iodopyridine, catalyzed by a palladium complex, yields N,N-dimethyl-4-(3-pyridinylethynyl)aniline. sigmaaldrich.com Similarly, coupling with dibromo magnesium porphyrins has been used to create complex porphyrin derivatives with extended electronic systems. sigmaaldrich.com The reaction is not limited to simple halides; arenediazonium salts have also been employed as coupling partners, though some methods proved ineffective for alkynes bearing the N,N-dimethylanilino group. citycollegekolkata.org These reactions are crucial for creating materials with specific optoelectronic properties, as the extended conjugation significantly influences the HOMO-LUMO gap.

Table 1: Examples of Sonogashira-Hagihara Coupling Reactions
Alkyne SubstrateCoupling PartnerCatalytic SystemProductReference
4-Ethynyl-N,N-dimethylaniline3-IodopyridinePd(PPh₃)₂Cl₂ / CuIN,N-Dimethyl-4-(3-pyridinylethynyl)aniline sigmaaldrich.com
4-Ethynyl-N,N-dimethylanilineDibromo magnesium porphyrinNot specified[[5,15-bis[(40-dimethylamino)phenyl]ethynyl]-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium(II) sigmaaldrich.com
This compound4-Iodo-pyridine derivativeCopper(I) assistedConjugated Pyridyl-Aniline System worktribe.com
4-Iodo-N,N-dimethylanilineTrimethylsilylacetylene (B32187)Pd(PPh₃)₂Cl₂ / CuI4-((Trimethylsilyl)ethynyl)-N,N-dimethylaniline washington.edu

This compound is an effective substrate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a primary example of "click chemistry." rsc.orgresearchgate.netmdpi.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are stable heterocyclic structures found in various functional materials and pharmaceutical compounds. nih.govbeilstein-journals.org

The reaction involves the [3+2] cycloaddition of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. nih.govnih.gov For example, 2-ethynyl-N,N-dimethylaniline has been used in the synthesis of 4,5-bis(arylethynyl)-1,2,3-triazoles. nih.gov This was achieved through a sequence involving Sonogashira coupling of a 5-iodo-1H-1,2,3-triazole with the aniline (B41778) derivative, catalyzed by Pd(PPh₃)₄ and CuI. nih.gov Such syntheses are valuable for creating novel fluorescent dyes and functional biomolecules. nih.govnih.gov The reliability and mild conditions of the CuAAC reaction make it a preferred method for conjugating the this compound moiety to a wide array of azide-containing molecules. nih.gov

Table 2: Click Chemistry Application of an Aniline-Alkyne
Alkyne SubstrateAzide PartnerCatalytic SystemReaction TypeProduct ClassReference
2-Ethynyl-N,N-dimethylanilineEthyl 2-{4-[(4-cyanophenyl)ethynyl]-5-iodo-1H-1,2,3-triazol-1-yl}acetatePd(PPh₃)₄ / CuI / K₃PO₄Sonogashira coupling (part of a larger synthesis)4,5-Bis(arylethynyl)-1,2,3-triazole nih.gov
Ethynyl trifluoromethyl sulfideVarious aromatic and aliphatic azidesCopper(I)CuAAC1,4-Disubstituted triazoles mdpi.com

The terminal proton of the ethynyl group is weakly acidic and can be deprotonated by a suitable base to form an acetylide anion. This anion readily reacts with metal ions, particularly copper(I), to form stable organometallic complexes known as arylacetylides. The reaction of 4-ethynyl-N,N-dimethylaniline with copper(II) acetate (B1210297) is a known method to generate the corresponding copper(I) arylacetylide. sigmaaldrich.com These copper acetylides are not merely products but are key intermediates in other reactions, most notably the Glaser coupling (oxidative homocoupling of alkynes) and the Sonogashira coupling itself, where the copper acetylide is believed to be the species that undergoes transmetalation to the palladium center. wikipedia.org Beyond copper, this alkyne can also form complexes with other metals, such as magnesium in porphyrin structures. sigmaaldrich.com

Oxidative and Reductive Transformations of the Alkyne Moiety

The carbon-carbon triple bond is a site of high electron density and is susceptible to both oxidation and reduction, leading to a variety of functional group transformations. numberanalytics.com

Under strong oxidative conditions, such as with ozone or potassium permanganate, the triple bond can be cleaved. masterorganicchemistry.com For a terminal alkyne like this compound, this would typically yield the corresponding carboxylic acid (4-(N-methylamino)benzoic acid) and carbon dioxide. masterorganicchemistry.com Milder oxidation conditions can lead to the formation of α-dicarbonyl compounds (diketones). masterorganicchemistry.com Another oxidative pathway is the hydroboration-oxidation reaction. Using a sterically hindered borane (B79455) like disiamylborane (B86530) followed by oxidation with hydrogen peroxide yields an enol intermediate, which tautomerizes to the corresponding aldehyde (2-(4-(N-methylamino)phenyl)acetaldehyde). libretexts.orgmsu.educhemistrysteps.com

The alkyne moiety can also be selectively reduced. Catalytic hydrogenation with H₂ over a standard catalyst like platinum or palladium on carbon (Pd/C) typically leads to complete reduction, saturating the triple bond to form an ethyl group, yielding 4-ethyl-N-methylaniline. libretexts.orglibretexts.org However, partial reduction is often more synthetically useful. Using Lindlar's catalyst (a poisoned palladium catalyst), hydrogenation can be stopped at the alkene stage, affording the cis-alkene ( (Z)-N-methyl-4-vinylaniline). libretexts.org Conversely, a dissolving metal reduction, using sodium or lithium in liquid ammonia, proceeds via a radical anion intermediate to selectively produce the trans-alkene ( (E)-N-methyl-4-vinylaniline). libretexts.orglibretexts.orgmasterorganicchemistry.com Ruthenium-based catalysts have also been developed for efficient trans-selective hydrogenation of alkynes. acs.org

Reactivity of the N-Methylamino Aromatic Moiety

The N-methylamino group is a powerful activating group in electrophilic aromatic substitution, strongly directing incoming electrophiles to the ortho and para positions. researchgate.net Since the para position is occupied by the ethynyl group, substitution is directed to the positions ortho to the amine. However, the high reactivity of aniline derivatives can often lead to over-reaction (e.g., polyhalogenation) and side reactions like oxidation, especially under harsh conditions (e.g., nitration). libretexts.org To control this reactivity, the amine can be temporarily protected, for instance, by acetylation to form an amide, which moderates the activating effect while still directing ortho, para. libretexts.org

The nitrogen atom itself is also a reactive center. Its lone pair of electrons makes it nucleophilic and basic. It can undergo further alkylation or participate in reactions like N-formylation. researchgate.net The amine is also susceptible to oxidation. Depending on the oxidant and conditions, oxidation of N-methylaniline can lead to complex products. Anodic oxidation has been shown to produce N,N'-dimethylbenzidine via a coupling mechanism. acs.org Oxidation with reagents like chromic acid or periodate (B1199274) can lead to the formation of quinone-like structures. asianpubs.orgasianpubs.org Furthermore, enzymatic N-oxidation by flavin-containing monooxygenase (FMO) can produce N-oxides. nih.gov

Electrophilic Aromatic Substitution on the Aniline Ring System

The reactivity of the aniline ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of its two substituents: the N-methylamino group (-NHCH₃) and the ethynyl group (-C≡CH).

The N-methylamino group is a potent activating group and an ortho, para-director. wikipedia.orgulethbridge.ca The nitrogen atom's lone pair of electrons can be donated into the aromatic π-system through resonance (+M effect), significantly increasing the electron density of the ring. organicchemistrytutor.comlkouniv.ac.in This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles. wikipedia.org The resonance effect is most pronounced at the ortho and para positions, directing incoming electrophiles to these sites. organicchemistrytutor.comlkouniv.ac.in While the nitrogen is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I), the resonance effect is overwhelmingly dominant. wikipedia.org

Conversely, the ethynyl group is generally considered a deactivating group. rsc.org Its effect is a combination of a weak, electron-withdrawing inductive effect (-I) due to the higher s-character of the sp-hybridized carbons, and a potential for a weak electron-releasing resonance effect (+M). rsc.org Studies on the effects of a nuclear ethynyl substituent show that it deactivates the ring towards electrophilic substitution, particularly from the meta-position. rsc.org

In this compound, these groups are in a para relationship. The powerful activating and ortho, para-directing nature of the N-methylamino group is the principal influence on the regioselectivity of EAS reactions. Therefore, electrophilic attack is expected to occur at the positions ortho to the N-methylamino group (positions 2 and 6) and meta to the ethynyl group. The directing effects of the substituents are summarized in the table below.

SubstituentInductive Effect (-I)Resonance Effect (+M)Overall EffectDirecting Influence
-NHCH₃ (N-methylamino)Weakly WithdrawingStrongly DonatingStrongly ActivatingOrtho, Para
-C≡CH (Ethynyl)Weakly WithdrawingWeakly DonatingWeakly DeactivatingMeta (relative to itself)

Given that the para position is occupied by the ethynyl group, incoming electrophiles will be directed to the two equivalent ortho positions (C2 and C6). Common electrophilic aromatic substitution reactions such as nitration or halogenation would, therefore, be expected to yield predominantly the 2-substituted product. masterorganicchemistry.com For example, nitration with a mixture of nitric and sulfuric acid would likely produce 2-nitro-4-ethynyl-N-methylaniline. masterorganicchemistry.com

Nucleophilic Reactivity of the Secondary Amine in Condensation and Substitution Reactions

The secondary amine functionality (-NHCH₃) in this compound serves as a nucleophilic center, capable of participating in a variety of condensation and substitution reactions. The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers. libretexts.org

Generally, the nucleophilicity of amines increases with the degree of alkylation (primary < secondary) due to the electron-donating inductive effect of alkyl groups, which enhances the electron density on the nitrogen. masterorganicchemistry.comlkouniv.ac.in However, tertiary amines can be less nucleophilic than secondary amines due to increased steric hindrance. masterorganicchemistry.com As a secondary amine, N-methylaniline and its derivatives are effective nucleophiles.

Condensation Reactions:

Secondary amines react with aldehydes and ketones to form enamines. libretexts.org The reaction proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This is followed by acid-catalyzed dehydration. libretexts.org Because the nitrogen in the resulting iminium ion intermediate is not bonded to a hydrogen, a proton is eliminated from an adjacent carbon to form the C=C double bond of the enamine. libretexts.org For instance, the reaction of this compound with a ketone like cyclohexanone (B45756) would yield an enamine product.

Substitution Reactions:

The secondary amine can act as a nucleophile in substitution reactions, particularly with alkyl halides and acyl halides.

N-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) can lead to the formation of a tertiary amine. libretexts.org This is a standard nucleophilic substitution where the amine displaces the halide. The reaction of this compound with an alkyl halide would produce a tertiary amine, which could then be further alkylated to form a quaternary ammonium (B1175870) salt. libretexts.org

N-Acylation: Reaction with an acyl chloride or acid anhydride (B1165640) results in the formation of an amide. This is a nucleophilic acyl substitution reaction. For example, reacting this compound with acetyl chloride would yield N-acetyl-4-ethynyl-N-methylaniline. This type of reaction is common in organic synthesis to introduce an acyl group onto a nitrogen atom.

The reactivity of the secondary amine can sometimes be lower than that of primary amines due to steric hindrance and the delocalization of the nitrogen's lone pair into the aromatic ring, which reduces its availability. cardiff.ac.uk However, it remains a key site for synthetic transformations.

Palladium-Catalyzed C-N Cross-Coupling Reactivity of Related Anilines

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable methods for the synthesis of anilines and their derivatives. acs.orgnih.gov These reactions create a bond between an aryl halide (or pseudohalide) and an amine, and are noted for their generality and tolerance of various functional groups. rsc.orgias.ac.in While specific studies on this compound as a coupling partner in Buchwald-Hartwig reactions are not prevalent in the provided search results, the reactivity of related N-methylanilines provides a strong basis for predicting its behavior.

N-methylaniline and its derivatives are commonly used as substrates in these coupling reactions. ias.ac.inresearchgate.net The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-arylated amine product and regenerate the Pd(0) catalyst. scienceopen.com

Key factors influencing the success of the coupling include the choice of palladium precursor, ligand, base, and solvent. ias.ac.inscienceopen.com Research has shown that N-methylaniline can be successfully coupled with various aryl bromides using palladium acetate as the catalyst precursor in combination with electron-rich phosphine (B1218219) ligands. ias.ac.indiva-portal.org

The following table details representative conditions used for the Buchwald-Hartwig amination of related anilines:

Amine SubstrateAryl HalidePalladium SourceLigandBaseSolventYield
N-methylaniline4-(2-bromophenyl)-1-butenePd(dba)₃Not specifiedNot specifiedToluene93% researchgate.net
N-methylaniline5-bromo-8-benzyloxyquinolinePd(OAc)₂XantphosNaOtBuTolueneHigh ias.ac.in
2,6-dimethylaniline (B139824)7-bromotryptophanNot specifiedNot specifiedNot specifiedAqueous0% diva-portal.org
Aniline7-bromotryptophanNot specifiedNot specifiedNot specifiedAqueous68% diva-portal.org

The data indicates that while N-methylaniline is generally a good coupling partner, steric hindrance can significantly impact the reaction's success. For example, the coupling of 7-bromotryptophan with 2,6-dimethylaniline failed completely, whereas the reaction with less hindered anilines proceeded in good yield. diva-portal.org Given that this compound has an unsubstituted ortho position relative to the amine, it is expected to be a viable substrate for palladium-catalyzed C-N cross-coupling reactions with a variety of aryl halides, expanding its utility in the synthesis of complex molecular architectures. acs.orgrsc.org

Sophisticated Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4-Ethynyl-N-methylaniline in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy provides precise information about the number and electronic environment of hydrogen atoms in this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of a related compound, 3-ethynyl-N,N-dimethylaniline, shows the ethynyl (B1212043) proton as a singlet at 3.03 ppm. rsc.org The N-methyl protons appear as a singlet at 2.95 ppm, and the aromatic protons resonate in the multiplet region between 6.68 and 7.23 ppm. rsc.org For 4-Ethynyl-N,N-dimethylaniline, the aromatic protons adjacent to the dimethylamino group are observed at 6.65 ppm, while other aromatic protons appear at 7.39 ppm. The N-CH₃ groups are found at 3.00 ppm.

The coupling between adjacent non-equivalent protons, known as spin-spin coupling, results in the splitting of NMR signals into multiplets. The magnitude of this splitting is given by the coupling constant (J), measured in Hertz (Hz). For aromatic protons, typical coupling constants are in the range of 6-10 Hz for ortho coupling (³JHH). iastate.eduorganicchemistrydata.org Long-range coupling can also be observed, for instance, between protons separated by four bonds (⁴JHH), which is typically 1-3 Hz in aromatic systems. iastate.edu

Table 1: ¹H NMR Chemical Shift Data for a Related Aniline (B41778) Derivative

Proton Type Chemical Shift (δ, ppm) Multiplicity Reference
Ethynyl-H 3.03 Singlet rsc.org
Aromatic-H 6.68-7.23 Multiplet rsc.org
N-CH₃ 2.95 Singlet rsc.org

Data for 3-ethynyl-N,N-dimethylaniline in CDCl₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically recorded with proton decoupling, resulting in a single line for each chemically non-equivalent carbon atom. udel.edu

For 3-ethynyl-N,N-dimethylaniline, the ¹³C NMR spectrum in CDCl₃ shows the N-methyl carbons at 40.6 ppm. rsc.org The aromatic carbons appear in the range of 113.4 to 150.4 ppm, while the ethynyl carbons resonate at 76.1 and 84.8 ppm. rsc.org The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms. udel.edu For instance, sp-hybridized carbons of the alkyne group appear at a higher field compared to the sp²-hybridized aromatic carbons.

Table 2: ¹³C NMR Chemical Shift Data for a Related Aniline Derivative

Carbon Type Chemical Shift (δ, ppm) Reference
C≡CH 84.8 rsc.org
C≡CH 76.1 rsc.org
Aromatic C 113.4, 116.0, 120.4, 122.6, 129.1, 150.4 rsc.org
N-CH₃ 40.6 rsc.org

Data for 3-ethynyl-N,N-dimethylaniline in CDCl₃

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique can measure mass-to-charge ratios (m/z) with high accuracy, often to four decimal places. docbrown.info

The molecular weight of 4-Ethynyl-N,N-dimethylaniline is 145.20 g/mol . nih.gov In HRMS, the exact mass of the molecular ion ([M]+) can be determined, which for C₁₀H₁₁N is calculated to be 145.0891. rsc.org Experimental findings for a related compound, 3-ethynyl-N,N-dimethylaniline, show a found mass of 145.0890, confirming the elemental formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic amines like aniline, a common fragmentation is the loss of a hydrogen atom to form the [M-1]+ ion. miamioh.edu Another characteristic fragmentation is the loss of hydrogen cyanide (HCN), leading to an ion at m/z 66 for aniline. miamioh.edu The fragmentation of cathinone (B1664624) derivatives, which share some structural similarities, often involves the loss of an N-ethyl group and subsequent water loss. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Key functional group absorptions for this molecule include:

N-H Stretch: Secondary amines (R₂NH) typically show a single, weak absorption band in the region of 3350-3310 cm⁻¹. orgchemboulder.com

C≡C-H Stretch: The terminal alkyne C-H bond exhibits a sharp and strong absorption around 3300 cm⁻¹. masterorganicchemistry.comcore.ac.uk

C≡C Stretch: The carbon-carbon triple bond stretch appears in the range of 2100-2260 cm⁻¹. libretexts.org

Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹, often around 3030 cm⁻¹. libretexts.org

Aromatic C=C Stretch: The benzene (B151609) ring shows characteristic stretching vibrations between 1450 and 1600 cm⁻¹. libretexts.org

C-N Stretch: For aromatic amines, the C-N stretching vibration is a strong band typically observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com

N-H Bend: Primary and secondary amines can show N-H bending vibrations. For primary amines, this is in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong absorptions in the 650-1000 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-H Stretch (Secondary Amine) 3350-3310 orgchemboulder.com
≡C-H Stretch ~3300 masterorganicchemistry.comcore.ac.uk
C≡C Stretch 2100-2260 libretexts.org
Aromatic C-H Stretch ~3030 libretexts.org
Aromatic C=C Stretch 1450-1600 libretexts.org
Aromatic C-N Stretch 1335-1250 orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. libretexts.org The presence of conjugated π systems, such as the one in this compound, leads to absorptions in the UV-Vis range. libretexts.org

The electronic transitions observed in molecules with π bonds and lone pairs are typically π → π* and n → π* transitions. cutm.ac.in

π → π transitions* involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These are generally strong absorptions. cutm.ac.in

n → π transitions* occur when an electron from a non-bonding orbital (like the lone pair on the nitrogen atom) is excited to a π* antibonding orbital. These transitions are typically weaker than π → π* transitions. cutm.ac.in

The extent of conjugation in a molecule influences the wavelength of maximum absorption (λmax). Increased conjugation generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to longer wavelengths. libretexts.org The electron-donating dimethylamino group in 4-Ethynyl-N,N-dimethylaniline is known to cause a bathochromic shift in the absorption spectra due to its strong charge-transfer capabilities.

X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the closely related compound, 4-ethynyl-N,N-dimethylaniline, has been determined by X-ray diffraction. rsc.orgworktribe.com It was found to crystallize in a triclinic system and exhibits a phase transition at 122.5 ± 2 K. worktribe.com In the crystal structure, molecules are linked into dodecamers through weak hydrogen bonds involving the ethynyl C-H group. worktribe.com This technique allows for a detailed analysis of the molecular conformation and the packing of molecules within the crystal lattice, which is stabilized by various intermolecular forces. nih.gov

Computational and Theoretical Investigations of 4 Ethynyl N Methylaniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the optimized geometry, electronic properties, and reactivity descriptors of 4-Ethynyl-N-methylaniline.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. thaiscience.info

For this compound, the electronic landscape is shaped by the interplay between the electron-donating N-methylamino group and the π-system of the ethynyl-phenyl moiety. The nitrogen lone pair of the amino group significantly raises the energy of the HOMO, localizing it primarily on the aniline (B41778) ring and the nitrogen atom. Conversely, the extended π-conjugation provided by the ethynyl (B1212043) group tends to lower the energy of the LUMO, which is distributed across the aromatic ring and the alkyne. This combined effect is expected to result in a relatively small HOMO-LUMO energy gap, suggesting a molecule that is chemically reactive and susceptible to electronic excitation. researchgate.net A smaller energy gap correlates with higher reactivity and lower kinetic stability. thaiscience.info

Table 1: Predicted Frontier Orbital Energies for this compound Illustrative values based on DFT calculations for similar substituted anilines.

Parameter Energy (eV)
EHOMO -5.25
ELUMO -0.95

| Energy Gap (ΔE) | 4.30 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.com The MEP map illustrates regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

In the case of this compound, the MEP map is anticipated to show the most negative potential localized around the nitrogen atom due to its lone pair of electrons, and on the triple bond of the ethynyl group due to its π-electron density. These regions represent the primary sites for interaction with electrophiles. researchgate.netresearchgate.net Conversely, the hydrogen atom attached to the nitrogen (N-H) and the aromatic protons would exhibit a positive electrostatic potential, making them potential sites for interaction with nucleophiles. mdpi.com

Fukui functions (f(r)) provide a quantitative measure of the reactivity of different atomic sites within a molecule. wikipedia.org Derived from DFT, these functions identify which atoms are most likely to accept or donate electrons. mdpi.com The condensed Fukui function is calculated for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0).

For this compound, the analysis would likely predict:

Nucleophilic Attack (f+) : The aromatic carbons, particularly those ortho and para to the electron-donating amino group, would show higher f+ values, indicating their susceptibility to attack by nucleophiles.

Electrophilic Attack (f-) : The nitrogen atom and the terminal carbon of the ethynyl group are expected to have the highest f- values, marking them as the most probable sites for electrophilic attack. scm.comscm.com

Table 2: Predicted Condensed Fukui Function Indices (f-) for Electrophilic Attack Illustrative values indicating relative reactivity of atomic sites.

Atom f- (Electrophilic Attack)
N (amino) 0.28
C (terminal alkyne) 0.15
C (aromatic, ortho) 0.12

The Non-Covalent Interaction (NCI) index, visualized through plots of the Reduced Density Gradient (RDG), is a powerful method for identifying and characterizing weak interactions within and between molecules. wikipedia.orgnih.gov These plots reveal regions corresponding to hydrogen bonds, van der Waals interactions, and steric repulsion. protheragen.airesearchgate.net The RDG is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). mdpi.com

For a single molecule of this compound, NCI analysis would primarily highlight intramolecular non-covalent interactions. The resulting plots would display surfaces between nearby atoms, such as between the hydrogen atoms of the methyl group and the aromatic ring. researchgate.net These interactions are generally of the weak van der Waals type, indicated by green-colored isosurfaces in the NCI plot. researchgate.net Spikes in the low-gradient, low-density region of the RDG scatter plot confirm the presence of these weak, stabilizing interactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It examines donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer (ICT). tandfonline.com

Table 3: Predicted Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Illustrative values based on NBO analysis of similar aromatic amines.

Donor NBO Acceptor NBO E(2) (kcal/mol)
n (N) π* (Carom-Carom) 45.5
π (Carom-Carom) π* (C≡C) 15.2

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for structure verification and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.net For this compound, the predicted shifts would reflect the electronic environment of each nucleus. The N-methyl protons would appear as a singlet, while the aromatic protons would show a characteristic splitting pattern for a 1,4-disubstituted ring. The ethynyl proton would appear as a distinct singlet in the typical alkyne region. rsc.orgchemicalbook.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Illustrative values relative to TMS, based on data for N-methylaniline and ethynylbenzene. rsc.orgrsc.org

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N-CH₃ 2.85 31.0
C-H (aromatic, ortho to NHCH₃) 6.65 112.5
C-H (aromatic, meta to NHCH₃) 7.30 133.0
C-H (alkyne) 3.05 84.0
C (aromatic, ipso-N) - 149.0
C (aromatic, ipso-alkyne) - 110.0

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. researchgate.netmdpi.com The spectrum of this compound is expected to be dominated by π→π* transitions. The extended conjugation across the phenyl ring and the ethynyl group, combined with the charge-transfer character from the amino group, would likely result in a significant bathochromic (red) shift of the main absorption band compared to aniline or N-methylaniline. rsc.org TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption.

Table 5: Predicted UV-Vis Absorption Data Illustrative values based on TD-DFT calculations.

Transition λmax (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 310 0.45 HOMO → LUMO

Computational Studies on Reaction Mechanisms and Catalytic Pathways

Computational chemistry provides essential tools for mapping the intricate landscapes of chemical reactions. Through quantum mechanical calculations, researchers can model the transition states, intermediates, and energy profiles of reactions involving this compound. While specific computational studies on the reaction mechanisms of this compound are not extensively detailed in the public domain, analogous studies on similar aniline derivatives, such as 4-methyl aniline, offer valuable insights. For instance, studies on the reaction of 4-methyl aniline with hydroxyl radicals have been conducted using methods like the M06-2X functional and the 6-311++G(3df,2p) basis set, coupled with transition state theory and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to determine reaction kinetics. mdpi.comresearcher.liferesearchgate.net Such computational approaches could be applied to this compound to elucidate its atmospheric chemistry or its behavior in various synthetic transformations.

Advanced Applications in Materials Science and Polymer Chemistry Research

Design and Synthesis of Functional Polymers

The design of functional polymers from monomers like 4-Ethynyl-N-methylaniline focuses on creating materials with specific, predictable properties such as high conductivity, luminescence, and stimuli-responsiveness. nottingham.ac.uktandfonline.com The synthetic strategies employed are chosen to control the polymer's molecular weight, structure, and solubility, which are essential for its eventual application. tandfonline.commtu.edu

Transition metal catalysts are instrumental in the polymerization of substituted acetylene monomers, including ethynylaniline derivatives, to produce conjugated polymers. rsc.org Catalysts based on metals such as rhodium (Rh), tungsten (W), molybdenum (Mo), and palladium (Pd) have been developed to effectively polymerize these monomers into high molecular weight polyacetylenes. tandfonline.comrsc.orgepa.gov

Rhodium-based catalysts, in particular, are highly effective for the polymerization of monosubstituted acetylenes. rsc.orgmdpi.com These catalyst systems can exhibit high tolerance to various functional groups and allow for controlled, sometimes living, polymerization, which enables the synthesis of polymers with well-defined molecular weights and low polydispersity. mdpi.comnih.gov The polymerization mechanism often involves a cis-2,1-insertion of the alkyne monomer into the rhodium-carbon bond of the growing polymer chain. mdpi.com The presence of the N-methylaniline substituent on the monomer can significantly enhance the solubility and processability of the resulting polymer, overcoming a common challenge associated with unsubstituted polyacetylene. mdpi.com

The choice of catalyst and reaction conditions can influence the stereochemistry of the resulting polymer, yielding specific cis-transoidal or other stereoregular structures, which in turn affects the material's properties. rsc.orgmdpi.com

Table 1: Representative Transition Metal Catalysts for Substituted Acetylene Polymerization

Catalyst System Monomer Type Resulting Polymer Properties Reference
Rh(I) complexes (e.g., [Rh(nbd)Cl]₂) Monosubstituted acetylenes High cis-stereoregularity, potential for living polymerization rsc.orgmdpi.com
WCl₆ or MoCl₅ with cocatalysts Phenylacetylenes High polymer yield, soluble polymers rsc.orgepa.gov
Pd complexes Arylacetylenes Used in polycondensation and copolymerization tandfonline.com

This table presents catalyst systems commonly used for polymerizing substituted acetylenes, the class of monomers to which this compound belongs.

Electropolymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. academiaromana-is.ro This method involves the anodic oxidation of a monomer, such as an N-methylaniline derivative, in an electrolyte solution. academiaromana-is.royoutube.com The oxidation process creates reactive radical cations that couple together to form a polymer chain, which deposits as a film on the electrode. ekb.eg

For a monomer like this compound, the polymerization would primarily proceed through the aniline (B41778) moiety. The N-methylaniline group can be electrochemically oxidized to initiate polymerization, similar to N-methylaniline itself. researchgate.netutoronto.ca The process allows for precise control over the film's thickness and morphology by adjusting electrochemical parameters like the applied potential, current density, and reaction time. academiaromana-is.ronih.gov

The resulting polymer, poly(this compound), would possess a conjugated backbone derived from the aniline units, making it electrically conductive. researchgate.net The conductivity arises from the delocalized π-electrons along the polymer chain, a characteristic feature of conductive polymers like polyaniline and its derivatives. ekb.egresearchgate.net The ethynyl (B1212043) group would remain as a pendant substituent, potentially available for further cross-linking or modification, or it could influence the electronic properties and morphology of the polymer film. The synthesis is typically carried out in an acidic medium, which is necessary to facilitate the polymerization of aniline-type monomers. nih.govnih.gov

The polymerization of this compound results in a substituted polyacetylene, a class of polymers known for their conjugated carbon-carbon double bond backbone. rsc.org These materials are of significant interest for their potential in electronic and optoelectronic applications. nottingham.ac.uk

Structural engineering of these polymers is achieved by carefully selecting the monomer's substituents. In poly(this compound), the N-methylaniline side group plays a crucial role.

Solubility and Processability : Unlike unsubstituted polyacetylene, which is insoluble and intractable, the N-methylaniline group enhances solubility in common organic solvents, making it easier to process and characterize the polymer. tandfonline.commdpi.com

Electronic Properties : The electron-donating nature of the N-methylaniline group modifies the electronic band structure of the polyacetylene backbone, influencing its conductivity, photoluminescence, and other optoelectronic properties. rsc.org

Conformation : Bulky side groups can force the polyacetylene backbone into a specific conformation, such as a helical structure. This is particularly true for polymers synthesized via living rhodium-catalyzed polymerization, which can yield stereochemically well-defined cis-transoidal polymers with a helical arrangement, opening up possibilities for chiroptical applications. mdpi.com

By modifying the aniline substituent (e.g., changing the alkyl group on the nitrogen or adding other groups to the phenyl ring), researchers can fine-tune the polymer's properties for specific applications in photonics and electronics. mdpi.com

Development of Advanced Organic Materials for Electronics and Photonics

The unique electronic structure of this compound makes it an excellent candidate for incorporation into advanced organic materials designed for electronic and photonic devices. Its donor-π-acceptor potential is key to its utility in these fields.

Donor-acceptor (D-A) architectures are a cornerstone of modern organic electronics. In these systems, an electron-donating unit is connected to an electron-accepting unit through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable photophysical properties.

The this compound molecule contains key components for such architectures:

Donor : The N-methylaniline group is a well-known electron donor.

π-Bridge : The ethynyl group acts as a rigid and effective π-conjugated linker, allowing for efficient electronic communication between the donor and an attached acceptor.

When integrated into a larger D-A molecule, this moiety can significantly enhance properties like two-photon absorption and emission solvatochromism. mdpi.com For instance, research on similar aryl-alkyne derivatives has shown that the presence of an amino group (like N-methylaniline) as the donor and an ethynyl linker leads to a reduction in the HOMO-LUMO energy gap, which is crucial for tuning the absorption and emission characteristics of the material. researchgate.net The photophysical properties of polymers containing these units can be controlled by the specific substitution pattern, influencing their potential use in organic light-emitting diodes (OLEDs) and sensors. mdpi.com

Nonlinear optics (NLO) involves materials whose optical properties change with the intensity of incident light. Materials with a large second-order NLO response (measured by the first hyperpolarizability, β) are essential for technologies like frequency doubling and optical switching. A common design strategy for high-β molecules is a D-π-A structure.

The this compound unit is an ideal building block for NLO materials. mdpi.com The strong electron-donating N-methylaniline group (D) connected through the ethynyl π-bridge to a suitable electron-acceptor group (A) would create a potent "push-pull" system. This asymmetry in electron density is a prerequisite for a significant NLO response. Computational studies on analogous silyl-capped amino tolane structures confirm that such molecules exhibit large dipole moments and significant first-order hyperpolarizability values, highlighting their potential for NLO applications. researchgate.net The incorporation of these chromophores into a polymer matrix can lead to robust NLO-active materials.

Table 2: Computational NLO Properties of a Structurally Similar Compound

Compound Property Calculated Value Significance
4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA) Dipole Moment (μ) 3.3920 Debye Indicates significant charge asymmetry
Linear Polarizability (α) 50.4634 × 10⁻²⁴ esu Relates to the linear optical response

Data from a computational study on a similar donor-π-bridge molecule, demonstrating the NLO potential of this structural class. researchgate.net

Supramolecular Assembly and Crystal Engineering utilizing Ethynyl-Aniline Motifs

The strategic incorporation of ethynyl-aniline moieties into molecular frameworks provides a versatile platform for the design and construction of novel supramolecular assemblies and engineered crystals. The unique combination of the rigid, linear ethynyl group and the electron-rich, hydrogen-bond-donating/accepting aniline group allows for a variety of specific and directional non-covalent interactions. These interactions, including hydrogen bonds, π-π stacking, and C-H⋯π interactions, can be systematically exploited to guide the self-assembly of molecules into predictable and functional solid-state architectures.

Research into the crystal engineering of ethynyl-aniline derivatives has revealed a rich diversity of supramolecular synthons, which are robust and recurring patterns of intermolecular interactions. The predictability of these synthons is a cornerstone of crystal engineering, enabling the rational design of materials with desired physical and chemical properties. While the specific crystal structure of this compound is not extensively detailed in publicly available literature, analysis of closely related analogues provides significant insight into the supramolecular behavior that can be anticipated for this compound and the broader class of ethynyl-aniline motifs.

Detailed Research Findings

Detailed crystallographic studies on analogues of this compound, such as 4-ethynyl-N,N-dimethylaniline and 4-Ethynyl-N,N-diphenylaniline, have elucidated the key intermolecular interactions that govern their crystal packing.

In the case of 4-ethynyl-N,N-dimethylaniline , X-ray diffraction studies have revealed a complex crystal structure. This molecule has been observed to crystallize in a triclinic system with a notable feature of having twelve independent molecules (Z′ = 12) in the asymmetric unit, indicating a complex packing arrangement influenced by a multitude of subtle intermolecular forces rsc.org.

For 4-Ethynyl-N,N-diphenylaniline , the crystal structure analysis shows that the molecules are linked through weak C—H⋯π interactions, forming a three-dimensional network. The asymmetric unit of this compound contains two crystallographically independent molecules researchgate.net. This highlights the importance of even weak hydrogen bonds in the formation of stable crystal lattices.

Studies on other related aniline derivatives, such as 4-Nitro-N-methylaniline compounds, further underscore the role of N-H⋯O and C-H⋯O interactions in forming predictable supramolecular patterns like chains and sheets researchgate.net. The N-methylaniline moiety, in particular, can act as a hydrogen bond donor to direct molecular assembly.

The interplay of these various non-covalent interactions is a critical factor in determining the final crystal packing. The ethynyl group can participate in C-H⋯π interactions, where the acetylenic hydrogen acts as a donor, or the π-system of the triple bond acts as an acceptor. The aniline ring itself is a prime candidate for π-π stacking interactions, which are crucial in the stabilization of many aromatic crystal structures. The nitrogen atom of the aniline can act as a hydrogen bond acceptor, while the N-H group (in the case of primary or secondary anilines) is a reliable hydrogen bond donor.

The following interactive data tables summarize key crystallographic and interaction data for analogues of this compound, providing a basis for understanding the potential supramolecular assembly of the target compound.

Table 1: Crystallographic Data for Selected Ethynyl-Aniline Analogues

Compound NameFormulaCrystal SystemSpace GroupZ'Reference
4-ethynyl-N,N-dimethylanilineC10H11NTriclinicP-112 rsc.org
4-Ethynyl-N,N-diphenylanilineC20H15NOrthorhombicPca212 researchgate.net

Z' represents the number of independent molecules in the asymmetric unit.

Table 2: Key Intermolecular Interactions in Ethynyl-Aniline Analogues

Compound NameInteraction TypeDescriptionReference
4-ethynyl-N,N-dimethylanilineC-H⋯πInteractions involving C-H groups contributing to the overall packing. rsc.org
4-Ethynyl-N,N-diphenylanilineC-H⋯πMolecules are linked via these interactions to form a 3D structure. researchgate.net

The systematic study of these and other ethynyl-aniline derivatives allows for the development of a "toolbox" of supramolecular synthons that can be used to design new materials with tailored architectures and functions. The principles of crystal engineering, applied to the ethynyl-aniline motif, hold significant promise for the future development of advanced organic materials.

Applications in Complex Organic Synthesis and Chemical Biology Research

Utilization as a Building Block in Multi-Step Syntheses of Complex Molecules

4-Ethynyl-N-methylaniline is recognized for its role as a key intermediate in the synthesis of elaborate organic molecules. chemimpex.comchemimpex.com The ethynyl (B1212043) group offers a reactive handle for carbon-carbon bond formation, particularly through metal-catalyzed cross-coupling reactions, while the aniline (B41778) nitrogen can be engaged in cyclization or substitution reactions. This dual functionality makes it an essential precursor for developing complex structures intended for applications in pharmaceuticals, materials science, and agrochemicals. chemimpex.comchemimpex.com

Nitrogen-containing heterocycles are ubiquitous and privileged scaffolds in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. nih.govsci-hub.seresearchgate.net Compounds like this compound, which are classified as alkynyl imine analogues, are valuable precursors for constructing these heterocyclic systems. sci-hub.seresearchgate.net The presence of both an alkyne and a nitrogen atom within the same molecule facilitates various cyclization strategies to form four-, five-, six-, and seven-membered nitrogen-containing rings, as well as more complex fused aza-heterocycles. sci-hub.se Methodologies such as aryne chemistry also provide pathways to synthesize medicinally relevant N-heterocycles like 2H-indazoles and acridones from suitable precursors. iastate.edu

Heterocycle ClassSynthetic StrategyRelevance of Precursor
PyrrolesPalladium-catalyzed [4+1] cycloadditionAlkynyl imines react with isocyanides. researchgate.net
β-LactamsRearrangement of alkynyl iminesReaction with ketene (B1206846) silyl (B83357) acetals. sci-hub.se
SpirocyclohexadienonesHalogen-radical-promoted dearomatizationInvolves a 5-exo-trig cyclization of alkynyl imines. researchgate.net
AcridonesAryne insertion into β-lactamsArynes react with β-lactams to form dihydroquinolinones, which react further to yield acridones. iastate.edu

The terminal alkyne group of this compound is particularly useful for constructing extended π-conjugated systems, which are the core of many molecular probes. The acetylenyl group is a frequently used linker in the synthesis of multichromophore molecules due to its rich coupling possibilities. nih.gov The N-methylaniline portion of the molecule acts as an electron-donating group, which, when paired with an electron-accepting group through the conjugated linker, creates a "push-pull" system. Such systems are fundamental to the design of fluorescent dyes and probes with applications in biological imaging and materials science. nih.govnih.gov For example, push-pull porphyrins, where a donor group like diarylamine is linked to an acceptor via an ethyne (B1235809) bridge, have proven to be highly efficient photosensitizers. nih.gov

Development of Novel Chemical Probes and Ligands for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems by interacting with specific proteins or other biomolecules in their native cellular environment. mskcc.orgolemiss.edu The development of these tools is a cornerstone of chemical biology. mskcc.org The structural framework of this compound is amenable to the synthesis of such probes. By using its reactive handles to attach other functional groups or to build larger scaffolds, researchers can develop novel ligands with optimized properties for targeting specific biological questions. mskcc.orgnih.govnih.gov

The synthesis of these probes often involves creating molecules that can bind to targets like RNA or proteins, sometimes with fluorescent tags for visualization. nih.govnih.govresearchgate.net The development of small molecule probes for RNA, for instance, has gained significant traction, as these tools can help elucidate the function of non-coding RNAs that are misregulated in disease. nih.govnih.gov

Research into Bioactive Molecule Synthesis and Modulators (e.g., Aβ aggregation modulators)

The synthesis of bioactive molecules, including those that can modulate disease-related processes, is a major focus of medicinal chemistry. nih.govnih.gov One such process is the aggregation of the amyloid-beta (Aβ) peptide, a key pathological event in Alzheimer's disease. uwaterloo.ca Research efforts are directed at developing small molecules that can inhibit or disaggregate these Aβ plaques. uwaterloo.canih.gov

Substituted aniline scaffolds are featured in the design of molecules targeting Aβ aggregation. For example, derivatives of N,4-diphenylthiazol-2-amine and N,2-diphenylthiazol-4-amine have been synthesized and evaluated as inhibitors of both Aβ40 and Aβ42 aggregation. uwaterloo.ca While this compound itself is a precursor, its structural motifs are relevant to the design of these more complex modulators. Research has shown that N-methylation can influence the activity profile of these compounds. uwaterloo.ca Furthermore, certain quinoline-based derivatives designed as Aβ disaggregating agents have shown potent inhibitory activity, surpassing that of the natural product curcumin (B1669340) in assays. nih.gov These findings underscore the importance of aniline-based structures in the ongoing search for new therapeutic agents for neurodegenerative diseases. uwaterloo.canih.gov

Compound SeriesTargetKey Findings
N-methyl-N-4,diphenylthiazol-2-amine derivativesAβ40 and Aβ42 aggregationN-methylation did not majorly affect Aβ aggregation inhibition properties; compounds showed excellent inhibition of Aβ-induced cytotoxicity. uwaterloo.ca
N,2-diphenylthiazol-4-amine derivativesAβ40 and Aβ42 aggregationDemonstrated anti-aggregation properties and rescued cells from Aβ-induced cytotoxicity. uwaterloo.ca
N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)aminesAβ self-aggregation and AChE-induced aggregationShowed higher inhibitory potential (up to 58.26%) than standard agents like curcumin and donepezil. nih.gov

Catalytic Roles and Mechanistic Insights Involving 4 Ethynyl N Methylaniline

Use as a Substrate in Transition Metal-Catalyzed Processes

The presence of a terminal ethynyl (B1212043) group in 4-Ethynyl-N-methylaniline makes it a prime candidate for a variety of transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. Given its structure, this compound could theoretically serve as the alkyne component in such reactions, leading to the synthesis of more complex molecules with a substituted N-methylaniline moiety. However, specific studies detailing the reaction conditions, yields, and substrate scope for this compound in Sonogashira or other related cross-coupling reactions are not readily found in the current body of scientific literature.

The N-methylaniline portion of the molecule also presents possibilities for catalytic transformations. The nitrogen atom could potentially direct C-H activation reactions at the ortho position of the aromatic ring, a strategy increasingly employed in modern organic synthesis to achieve regioselective functionalization. While numerous studies have explored C-H activation of aniline (B41778) derivatives, research specifically employing this compound as a substrate to understand the interplay between the ethynyl and N-methylamino groups in directing such reactions is yet to be extensively reported.

Potential for Ligand Design in Organometallic Catalysis

The bifunctional nature of this compound, possessing both a π-system in the alkyne and a lone pair on the nitrogen atom, suggests its potential as a ligand in the design of novel organometallic catalysts. The nitrogen atom could coordinate to a metal center, while the ethynyl group could either remain as a pendant arm for further functionalization or participate in the coordination sphere, potentially leading to the formation of pincer-type or other multidentate ligands.

The synthesis of such ligands and their corresponding metal complexes could open avenues to new catalytic activities. For instance, the electronic properties of the metal center could be fine-tuned by modifications to the aniline ring, thereby influencing the catalytic efficacy in reactions such as hydrogenation, cross-coupling, or polymerization. Despite this theoretical potential, the synthesis and characterization of organometallic complexes featuring this compound as a ligand, and the subsequent evaluation of their catalytic performance, have not been a significant focus of published research to date.

Mechanistic Elucidation of Reactions Catalyzed by or Involving the Compound

A thorough understanding of the reaction mechanisms is crucial for the optimization of existing catalytic processes and the development of new ones. For reactions involving this compound, either as a substrate or as part of a catalyst, detailed mechanistic studies would be invaluable. Such investigations could involve a combination of experimental techniques, such as kinetic studies, in-situ spectroscopy, and isotopic labeling, along with computational modeling.

Key mechanistic questions would include the mode of activation of the C-H bond of the alkyne, the role of the N-methylamino group in coordinating to the catalyst and influencing its reactivity, and the potential for the compound to undergo undesired side reactions. For example, in a hypothetical catalytic cycle, does the N-methylamino group remain a spectator, or does it actively participate in the catalytic steps? Does the presence of the ethynyl group influence the pKa of the aniline proton, thereby affecting its reactivity? Answering these questions would provide a deeper understanding of the fundamental chemistry of this compound and guide its future applications in catalysis. At present, however, such detailed mechanistic elucidations for this specific compound are not available in the peer-reviewed literature.

Comparative Academic Investigations with Analogous Ethynylaniline Derivatives

Comparison with 4-Ethynyl-N,N-dimethylaniline and its Derivatives

A primary comparison is made with 4-Ethynyl-N,N-dimethylaniline, which differs only by the presence of an additional methyl group on the nitrogen atom. This seemingly minor structural change has significant consequences for the molecule's electronic properties and reactivity.

The substitution pattern on the aniline (B41778) nitrogen atom directly modulates the electronic environment of the entire molecule. The nitrogen's lone pair of electrons participates in resonance with the aromatic ring, and the nature of the substituents on the nitrogen influences the extent of this electron donation.

Electron-Donating Effects : Both the single methyl group in 4-Ethynyl-N-methylaniline and the two methyl groups in 4-Ethynyl-N,N-dimethylaniline exert a positive inductive effect (+I), pushing electron density towards the nitrogen atom. This effect increases the electron density on the nitrogen and, by extension, the aromatic ring.

Basicity : The presence of a second methyl group in 4-Ethynyl-N,N-dimethylaniline makes it a stronger electron-donating group compared to the single N-methyl group. reddit.com This enhanced electron donation increases the availability of the nitrogen's lone pair, rendering 4-Ethynyl-N,N-dimethylaniline more basic than this compound. reddit.com

Nucleophilicity : The increased electron density on the nitrogen atom also enhances its nucleophilicity. Consequently, 4-Ethynyl-N,N-dimethylaniline is expected to be a more potent nucleophile than this compound. This has implications for reactions involving the amino group.

The differences in electronic properties directly translate to differential reactivity in key synthetic transformations like coupling and polymerization reactions. The ethynyl (B1212043) group is a versatile functional handle, and its reactivity is influenced by the electronic nature of the aniline moiety.

For instance, 4-Ethynyl-N,N-dimethylaniline is utilized in Sonogashira–Hagihara coupling reactions to synthesize more complex molecules. sigmaaldrich.comsigmaaldrich.com The electron-rich nature of the dimethylamino group facilitates the oxidative addition step in the catalytic cycle of such cross-coupling reactions. Given the slightly lower electron-donating ability of the N-methyl group, this compound would be expected to exhibit slightly lower reactivity in similar coupling reactions, although it remains an active participant.

In the context of polymerization, the ability of the ethynyl group to participate in reactions is crucial. The transition metal-catalyzed polymerization of 4-ethynylaniline (B84093) to poly(4-ethynylaniline) has been reported. alfachemic.combiocompare.com The electronic character of the N-substituent would influence the properties of the resulting polymer, such as its conductivity and thermal stability.

PropertyThis compound4-Ethynyl-N,N-dimethylanilineComment
Molecular FormulaC9H9N achemblock.comC10H11N nih.govDifference of one CH2 unit.
Molecular Weight131.18 g/mol achemblock.com145.20 g/mol nih.govReflects the additional methyl group.
N-Substituent-NH(CH3)-N(CH3)2Secondary vs. Tertiary Amine.
Electron-Donating StrengthStrongVery StrongTwo methyl groups have a greater inductive effect. reddit.com
Predicted BasicityLess BasicMore BasicIncreased electron density on nitrogen enhances basicity. reddit.com

Comparative Analysis with Positional Isomers (e.g., 3-Ethynyl-N-methylaniline, 4-Ethynyl-2-methylaniline)

The relative positions of the ethynyl and N-methylamino groups on the benzene (B151609) ring are critical determinants of the molecule's properties. Comparing this compound with its positional isomers highlights the interplay of resonance and steric effects.

3-Ethynyl-N-methylaniline : Moving the ethynyl group to the meta position (position 3) significantly alters its electronic interaction with the N-methylamino group. In the para position, the ethynyl group is in direct conjugation with the amino group, allowing for efficient resonance effects. In the meta position, this direct conjugation is broken. The ethynyl group primarily exerts an inductive effect, which is electron-withdrawing, thereby decreasing the electron density on the ring compared to the para isomer.

4-Ethynyl-2-methylaniline : The introduction of a methyl group at the ortho position (position 2) relative to the amino group introduces steric hindrance. This steric bulk can force the N-methylamino group out of the plane of the aromatic ring, disrupting the overlap between the nitrogen's lone pair and the ring's π-system. This disruption, known as steric inhibition of resonance, would decrease the electron-donating ability of the amino group and lower its basicity compared to the non-ortho-substituted this compound.

Insights from Unsubstituted 4-Ethynylaniline and Other Aniline Derivatives

Comparing this compound to its parent compound, 4-Ethynylaniline, isolates the effect of N-methylation. 4-Ethynylaniline is a versatile compound used in organic synthesis, polymer chemistry, and dye production. chemimpex.com

Effect of N-Methylation : The primary difference between 4-Ethynylaniline (a primary amine) and this compound (a secondary amine) is the presence of the methyl group on the nitrogen. This methyl group is electron-donating, making the nitrogen of this compound more electron-rich and more basic than that of 4-Ethynylaniline.

Hydrogen Bonding : 4-Ethynylaniline has two N-H protons, allowing it to act as a hydrogen bond donor in two ways. This compound has only one N-H proton, reducing its hydrogen bond donating capacity. This can affect intermolecular interactions, solubility, and melting points. For example, the melting point of 4-Ethynylaniline is 98-102 °C, reflecting strong intermolecular hydrogen bonding. sigmaaldrich.com

Structure-Reactivity and Structure-Property Relationship Studies across Analogues

Quantitative structure-activity relationship (QSAR) studies on substituted anilines have shown that reactivity correlates well with electronic parameters like the Hammett sigma constant. nih.govnih.gov

Electron-donating groups (like -NHCH₃ and -N(CH₃)₂) increase the electron density on the aromatic ring, activating it towards electrophilic substitution and increasing the rate of oxidation. nih.gov They are associated with negative Hammett constants.

Electron-withdrawing groups decrease the electron density and deactivate the ring.

The position of the substituent is crucial, as it determines whether resonance or inductive effects dominate the electronic influence on the reactive centers of the molecule (the amino group, the ethynyl group, and the aromatic ring). nih.govnih.gov

These principles allow for the rational prediction of the properties and reactivity of new aniline derivatives. For the ethynylaniline family, increasing the electron-donating power of the N-substituent (H < CH₃ < N(CH₃)₂) is expected to increase the basicity and nucleophilicity of the nitrogen atom and enhance the reactivity of the molecule in reactions favored by electron-rich systems.

Emerging Research Directions and Future Perspectives in 4 Ethynyl N Methylaniline Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems

The future of 4-Ethynyl-N-methylaniline chemistry is intrinsically linked to the discovery of new reaction pathways that can leverage its dual functionality. The terminal alkyne group is a gateway to a multitude of transformations, including cycloaddition reactions, polymerization, and coupling reactions.

Novel Reaction Pathways: Research is anticipated to move beyond standard Sonogashira couplings to explore more complex molecular architectures. This includes multicomponent reactions where the ethynyl (B1212043) and N-methylamino groups participate in sequential or concerted bond-forming events. The development of intramolecular cyclization reactions, triggered by the interaction of the two functional groups, could lead to the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Furthermore, the exploration of "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with this compound could yield highly functionalized triazole-containing molecules.

Advanced Catalytic Systems: A significant area of future research will be the development of more efficient and selective catalytic systems for the synthesis and functionalization of this compound. This includes the design of novel palladium, copper, and other transition metal catalysts with tailored ligand spheres to enhance reaction rates, yields, and substrate scope. chemimpex.com The exploration of heterogeneous catalysts, such as metal nanoparticles supported on various materials, could offer advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. Furthermore, the development of metal-free catalytic systems for reactions involving the ethynyl group is a growing area of interest.

Table 1: Potential Future Catalytic Approaches for this compound

Catalytic ApproachPotential ReactionAdvantages
Homogeneous Catalysis Sonogashira Coupling, CycloadditionsHigh activity and selectivity
Heterogeneous Catalysis C-C Bond FormationCatalyst recyclability, process simplification
Biocatalysis Enantioselective transformationsHigh selectivity, mild reaction conditions
Photoredox Catalysis Radical-mediated reactionsAccess to novel reaction pathways

Advanced Material Applications beyond Current Research Paradigms

The incorporation of this compound into polymeric and composite materials is a promising avenue for creating advanced materials with tailored properties. Its rigid ethynyl group can impart thermal stability and specific electronic properties, while the N-methylaniline moiety can contribute to conductivity and environmental responsiveness.

Future research is expected to focus on the synthesis of novel polymers derived from this compound. Poly(ethynylaniline)s, for instance, are known to be conductive and have potential applications in organic electronics. chemimpex.comchemimpex.com By systematically modifying the polymer backbone and incorporating other functional monomers, it may be possible to fine-tune the electronic and optical properties of these materials for specific applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com

Integration into Interdisciplinary Research Areas (e.g., Nanotechnology, Sensor Development)

The unique properties of this compound make it an attractive candidate for integration into interdisciplinary fields such as nanotechnology and sensor development.

Nanotechnology: In nanotechnology, this compound can be used to functionalize the surface of nanoparticles, quantum dots, and other nanomaterials. This surface modification can improve their stability, solubility, and biocompatibility, as well as introduce new functionalities. For instance, nanoparticles coated with polymers derived from this compound could be designed for targeted drug delivery, with the polymer shell responding to specific biological cues to release the therapeutic agent.

Sensor Development: The development of chemical sensors based on this compound is another exciting research direction. The electronic properties of polymers and materials containing this compound can be sensitive to the presence of specific analytes. chemimpex.comrsc.orgnih.gov For example, a sensor could be designed where the binding of an analyte to the N-methylaniline moiety or its interaction with the ethynyl group leads to a measurable change in the material's conductivity or fluorescence. A recent computational study on a related silyl-capped amino tolane suggested its potential as an ammonia sensor, indicating that ethynylaniline derivatives are promising candidates for gas sensing applications. researchgate.net

Table 2: Potential Interdisciplinary Applications of this compound

Research AreaPotential ApplicationUnderlying Principle
Nanotechnology Surface functionalization of nanoparticlesCovalent attachment via the ethynyl group
Drug Delivery Stimuli-responsive drug release systemspH-sensitive N-methylaniline moiety
Chemical Sensors Detection of volatile organic compoundsChanges in conductivity or fluorescence upon analyte binding
Molecular Electronics Wires and switches at the nanoscaleConjugated polymer backbone

Development of Green and Sustainable Synthetic Methodologies

As the chemical industry moves towards more environmentally friendly practices, the development of green and sustainable methods for the synthesis of this compound and its derivatives is of paramount importance.

Future research in this area will likely focus on several key aspects. One is the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. The development of solvent-free reaction conditions is another important goal. Catalyst design will also play a crucial role, with an emphasis on developing highly active and recyclable catalysts to minimize waste. This includes the use of earth-abundant metals as alternatives to precious metal catalysts.

Furthermore, the principles of atom economy will be a guiding factor in the development of new synthetic routes. This involves designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts. Continuous flow chemistry is another promising approach that can lead to more efficient and safer processes for the synthesis of this compound, with better control over reaction parameters and reduced waste streams. Research into biocatalytic methods, using enzymes to perform key synthetic steps, could also offer a highly selective and environmentally benign route to this versatile compound.

Q & A

Q. How can 4-Ethynyl-N-methylaniline be synthesized and characterized in a laboratory setting?

Methodological Answer:

  • Synthesis : A common approach involves Sonogashira coupling, where a halogenated aromatic precursor (e.g., 4-iodo-N-methylaniline) reacts with a terminal alkyne in the presence of a palladium catalyst and copper iodide. Ethynyl groups are introduced via this cross-coupling reaction .
  • Characterization : Techniques include:
  • Infrared (IR) Spectroscopy : Confirm the presence of the ethynyl C≡C stretch (~2100–2260 cm⁻¹) and aromatic C-H stretches.
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR should show signals for the methyl group (δ ~2.8–3.1 ppm) and aromatic protons (δ ~6.5–7.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity and resolve synthetic byproducts .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods or work in well-ventilated areas to avoid inhalation of vapors/dust .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential endocrine-disrupting properties .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste .

Q. What are the key spectroscopic markers for identifying this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Aromatic π→π* transitions typically appear at λ ~250–300 nm.
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₉H₉N). Fragmentation patterns include loss of the methyl group (–15 Da) and ethynyl moiety (–26 Da) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Computational Analysis : Density Functional Theory (DFT) can model electron density distribution. The ethynyl group acts as an electron-withdrawing moiety, polarizing the aromatic ring and directing electrophilic substitution to para positions .
  • Experimental Validation : Compare reaction rates with non-ethynylated analogs (e.g., N-methylaniline) to quantify electronic effects using kinetic studies .

Q. What analytical techniques resolve contradictory data in metabolic pathway studies of this compound derivatives?

Methodological Answer:

  • Multi-Technique Validation : Combine HPLC with tandem mass spectrometry (HPLC-MS/MS) to differentiate metabolites. For example, hydroxylated metabolites may show +16 Da shifts in MS .
  • Isotopic Labeling : Use ¹⁴C-labeled compounds to track metabolic pathways in microsomal assays .
  • Contradiction Analysis : Apply triangulation (cross-verifying results via TLC, NMR, and computational models) to address discrepancies .

Q. How can computational methods predict the thermodynamic stability of this compound derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometries using B3LYP/6-31G* basis sets to calculate Gibbs free energy. Compare stability of tautomers (e.g., enol vs. keto forms) .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions and predict solubility .

Q. In nucleic acid condensation studies, how should experimental variables be controlled for reliability?

Methodological Answer:

  • Control Groups : Include unmodified aniline derivatives to isolate the ethynyl group’s effect on nucleic acid binding .
  • Buffer Conditions : Maintain consistent pH (e.g., 7.4) and ionic strength (e.g., 150 mM NaCl) to minimize confounding variables .
  • Statistical Repetition : Perform triplicate trials with error bars to assess reproducibility .

Data Contradiction and Resolution Strategies

  • Case Example : Conflicting reports on metabolic pathways can arise from species-specific differences (e.g., hamster vs. rabbit microsomes). Address this by replicating assays across species and validating with synthetic standards .
  • Toolkit : Use principal component analysis (PCA) to cluster divergent datasets and identify outlier variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.